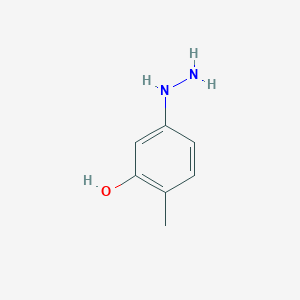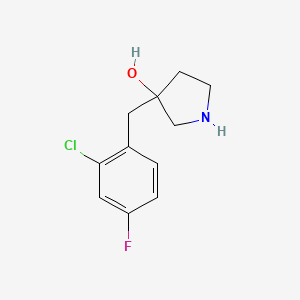
3-Amino-5,6-bis(trifluoromethyl)pyrazine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-5,6-bis(trifluoromethyl)pyrazine-2-carboxylic acid is a heterocyclic compound that belongs to the pyrazine family. This compound is characterized by the presence of two trifluoromethyl groups at positions 5 and 6, an amino group at position 3, and a carboxylic acid group at position 2 on the pyrazine ring. The incorporation of trifluoromethyl groups enhances the compound’s stability and lipophilicity, making it a valuable candidate in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5,6-bis(trifluoromethyl)pyrazine-2-carboxylic acid typically involves multi-step reactions starting from commercially available precursors. One common method includes the following steps:
Formation of the pyrazine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of trifluoromethyl groups: Trifluoromethylation can be performed using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a catalyst.
Amination and carboxylation:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-5,6-bis(trifluoromethyl)pyrazine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products
Applications De Recherche Scientifique
3-Amino-5,6-bis(trifluoromethyl)pyrazine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s stability and lipophilicity make it useful in the design of bioactive molecules.
Medicine: It is investigated for its potential as a pharmacophore in drug discovery, particularly in the development of anti-cancer and anti-inflammatory agents.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-Amino-5,6-bis(trifluoromethyl)pyrazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. The amino and carboxylic acid groups facilitate binding to enzymes and receptors, modulating their activity and leading to the desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Amino-5-trifluoromethylpyrazine-2-carboxylic acid
- 5,6-Difluoropyrazine-2-carboxylic acid
- 3-Amino-6-trifluoromethylpyrazine-2-carboxylic acid
Uniqueness
3-Amino-5,6-bis(trifluoromethyl)pyrazine-2-carboxylic acid is unique due to the presence of two trifluoromethyl groups, which significantly enhance its stability, lipophilicity, and overall reactivity compared to similar compounds. This makes it a valuable candidate for various applications in scientific research and industry.
Propriétés
Numéro CAS |
1334547-11-3 |
|---|---|
Formule moléculaire |
C7H3F6N3O2 |
Poids moléculaire |
275.11 g/mol |
Nom IUPAC |
3-amino-5,6-bis(trifluoromethyl)pyrazine-2-carboxylic acid |
InChI |
InChI=1S/C7H3F6N3O2/c8-6(9,10)2-3(7(11,12)13)16-4(14)1(15-2)5(17)18/h(H2,14,16)(H,17,18) |
Clé InChI |
DBWBMMNUZQOCJD-UHFFFAOYSA-N |
SMILES canonique |
C1(=C(N=C(C(=N1)C(F)(F)F)C(F)(F)F)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



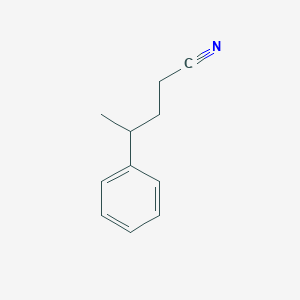
![4-[1-(Trifluoromethyl)cyclobutyl]pyridine](/img/structure/B13585788.png)
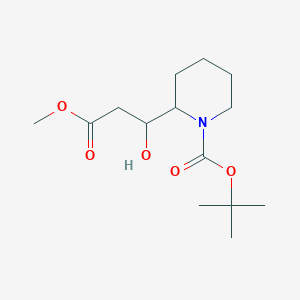
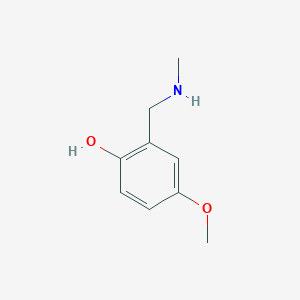
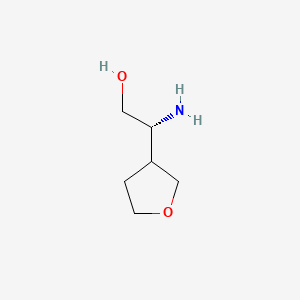
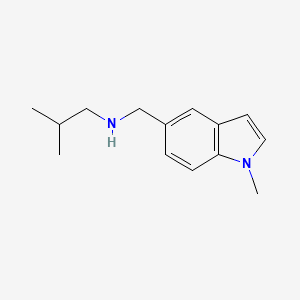
![[4-(Methoxymethyl)phenyl]hydrazine](/img/structure/B13585825.png)
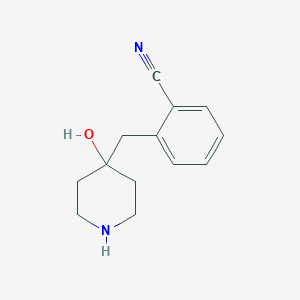

![4-(Imidazo[1,2-a]pyridin-2-yl)butan-2-one](/img/structure/B13585841.png)

